Cas no 4635-59-0 (4-chlorobutanoyl chloride)
4-chlorobutanoyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 4-Chlorobutyryl chloride
- 4-CBC
- 4-Chlorobutanoic acid chloride
- 4-CHLOROBUTYRIC ACID CHLORIDE
- 4-CHLOROBUTYROYL CHLORIDE
- 4-chloro-butanoylchlorid
- 4-chloro-butyrylchlorid
- -Chlorobutyrylchloride
- gamma-chlorobutyroylchloride
- gamma-Chlorobutyryl chloride
- gamma-Chloro-n-butyryl chloride
- 4-Chlorobutyrylcy Chloride
- R-CHLOROBUTYRYL CHLORIDE
- Butanoyl chloride, 4-chloro-
- 4-chlorobutanoyl chloride
- Chlorodiphenylphosphine
- 4-Chlorobutyryl chloride,98%
- .OMEGA.-CHLOROBUTANOYL CHLORIDE
- MFCD00000754
- FT-0618206
- NS00006702
- DTXSID6052114
- 4-chlorobutyrylchloride
- SCHEMBL72850
- BP-30169
- gamma-chlorobutyric acid chloride
- UNII-3663U0VKRI
- ?-Chlorobutyryl chloride
- AMY25684
- 4-chlorobutyryl choride
- 4-chlorobutanoylchloride
- chlorobutyrylchloride
- EINECS 225-059-1
- 4-chloro-butyryl chloride
- gamma-Chlorobutyroyl chloride
- 3663U0VKRI
- ?-Chlorobutyroyl chloride
- AKOS000119223
- 4-Chlorobutyryl chloride, technical grade, 95%
- HSDB 7299
- .OMEGA.-CHLOROBUTYRYL CHLORIDE
- .GAMMA.-CHLOROBUTYROYL CHLORIDE
- 4-chlorobutryl chloride
- 4-Chlorobutyl chloride
- Butyryl chloride, 4-chloro-
- InChI=1/C4H6Cl2O/c5-3-1-2-4(6)7/h1-3H2
- Butanoyl chloride, chloro-
- 4-Chlorobutyryl chloride, 99%
- EC 225-059-1
- ?-Chlorobutanoyl chloride
- C0824
- chlorobutyryl chloride
- C4H6Cl2O
- VS-02941
- CDIIZULDSLKBKV-UHFFFAOYSA-
- EN300-18995
- Q27256529
- F2190-0035
- 4-chloro butyryl chloride
- 4635-59-0
- .GAMMA.-CHLOROBUTYRYL CHLORIDE [HSDB]
- .gamma.-Chloro-n-butyryl chloride
- .gamma.-Chlorobutyryl chloride
- 4-Chlorobutanoyl chloride #
- chlorobutanoyl chloride
- 4-chlorobutyric chloride
- 4Chlorobutyric acid chloride
- DTXCID8030683
- 4chlorobutyroyl chloride
- gammaChlorobutyroyl chloride
- OMEGA-CHLOROBUTYRYL CHLORIDE
- BBL011409
- 4Chlorobutanoic acid chloride
- OMEGA-CHLOROBUTANOYL CHLORIDE
- STL146515
- Butyryl chloride, 4chloro
- gammaChlorobutyryl chloride
- 4Chlorobutanoyl chloride
-
- MDL: MFCD00000754
- Inchi: 1S/C4H6Cl2O/c5-3-1-2-4(6)7/h1-3H2
- InChI Key: CDIIZULDSLKBKV-UHFFFAOYSA-N
- SMILES: ClCCCC(=O)Cl
- BRN: 773860
Computed Properties
- Exact Mass: 139.98000
- Monoisotopic Mass: 139.98
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 62.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.7
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Color/Form: White to yellowish liquid
- Density: 1.25
- Melting Point: -47 ºC
- Boiling Point: 173-174 ºC
- Flash Point: 85 ºC
- Refractive Index: 1.4605-1.4625
- Water Partition Coefficient: soluble in diethyl ether, ethanol, slightly soluble in water.
- PSA: 17.07000
- LogP: 1.77080
- Vapor Pressure: 3 mm Hg ( 20 °C)
- Sensitiveness: Moisture Sensitive
- Solubility: Uncertain
4-chlorobutanoyl chloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302,H314,H330
- Warning Statement: P260,P280,P284,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3390 6.1/PG 1
- WGK Germany:1
- Hazard Category Code: R22;R23;R35
- Safety Instruction: S26-S28-S36/37/39-S45-S28A
- RTECS:EM1406000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:II
- TSCA:Yes
- Explosive Limit:5.5-11.7%(V)
- Storage Condition:Keep away from sources of ignition. Store in a cool, dry place. Do not store in direct sunlight. Store in tightly closed containers away from corrosive substances.
- Safety Term:6.1
- Packing Group:II
- Risk Phrases:R22; R23; R35
- Packing Group:II
- Hazard Level:6.1
4-chlorobutanoyl chloride Customs Data
- HS CODE:29159080
- Customs Data:
China Customs Code:
2915900090Overview:
2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%
4-chlorobutanoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR5355-250g |
4-Chlorobutanoyl chloride 98% |
4635-59-0 | 98% | 250g |
£15.00 | 2025-02-20 | |
| Apollo Scientific | OR5355-1Kg |
4-Chlorobutanoyl chloride 98% |
4635-59-0 | 98% | 1kg |
£21.00 | 2025-03-07 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD96311-25g |
4-Chlorobutyryl chloride |
4635-59-0 | 98% | 25g |
¥41.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD96311-100g |
4-Chlorobutyryl chloride |
4635-59-0 | 98% | 100g |
¥81.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD96311-500g |
4-Chlorobutyryl chloride |
4635-59-0 | 98% | 500g |
¥291.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD96311-1kg |
4-Chlorobutyryl chloride |
4635-59-0 | 98% | 1kg |
¥570.0 | 2022-03-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014197-100g |
4-chlorobutanoyl chloride |
4635-59-0 | 98% | 100g |
¥82 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014197-25g |
4-chlorobutanoyl chloride |
4635-59-0 | 98% | 25g |
¥40 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014197-500g |
4-chlorobutanoyl chloride |
4635-59-0 | 98% | 500g |
¥326 | 2024-05-23 | |
| TRC | C364825-5g |
4-Chlorobutyroyl Chloride |
4635-59-0 | 5g |
$ 63.00 | 2023-09-08 |
4-chlorobutanoyl chloride Suppliers
4-chlorobutanoyl chloride Related Literature
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Joseph P. Michael,Charles B. de Koning,Christiaan W. van der Westhuyzen Org. Biomol. Chem. 2005 3 836
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2. Regioselective acylation of 1-hydroxypyrazoles via metalated intermediatesNiels ?stergaard,Niels Skj?rb?k,Mikael Begtrup,Per Veds? J. Chem. Soc. Perkin Trans. 1 2002 428
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3. Chemistry of the metal carbonyls. Part LXVIII. Complexes of manganese, iron, and ruthenium containing the cyclic carbene 2-oxacyclopentylideneColin H. Game,Michael Green,John R. Moss,F. Gordon A. Stone J. Chem. Soc. Dalton Trans. 1974 351
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4. Design, construction and properties of peptide N-terminal cap templates devised to initiate α-helices. Part 1. Caps derived from N-(4-chlorobutyryl)-(2S?)-Pro-(2S?)-Pro-(2S?)-Ala-OMe and N-[(2S?)-2-chloropropionyl]-(2S?)-Pro-(2S?)-Pro-(2S,4S?)-4-hydroxyPro-OMeArwel Lewis,Martin D. Ryan,David Gani J. Chem. Soc. Perkin Trans. 1 1998 3767
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5. Vinylogous urethanes in alkaloid synthesis. Applications to the synthesis of racemic indolizidine 209B and its (5R*,8S?*,8aS?*)-(±) diastereomer, and to (?)-indolizidine 209BJoseph P. Michael,David Gravestock J. Chem. Soc. Perkin Trans. 1 2000 1919
Additional information on 4-chlorobutanoyl chloride
Introduction to 4-chlorobutanoyl chloride (CAS No. 4635-59-0)
4-chlorobutanoyl chloride, with the chemical formula C₄H₇ClO, is a significant intermediate in organic synthesis and pharmaceutical chemistry. This compound, identified by its CAS number 4635-59-0, is widely utilized in the preparation of various derivatives, including amides, esters, and other functionalized molecules. Its unique structural properties make it a valuable reagent in the synthesis of bioactive compounds, particularly in medicinal chemistry and agrochemical applications.
The reactivity of 4-chlorobutanoyl chloride stems from the presence of both a chloro-substituted carbonyl group and a butyl chain. The chloro group enhances its electrophilicity, making it an efficient acylating agent in peptide coupling reactions and the synthesis of complex organic molecules. Meanwhile, the butyl side chain provides flexibility and influences the overall reactivity and solubility of the compound, which is crucial for its application in diverse chemical transformations.
In recent years, 4-chlorobutanoyl chloride has garnered attention in the development of novel pharmaceuticals. Its role as a key intermediate has been highlighted in several cutting-edge research studies. For instance, researchers have leveraged this compound to synthesize novel β-lactam derivatives, which exhibit promising antimicrobial properties. The structural motif of 4-chlorobutanoyl chloride allows for modifications that can fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Moreover, advancements in green chemistry have prompted investigations into more sustainable synthetic routes for 4-chlorobutanoyl chloride. Recent studies have demonstrated its production via catalytic processes that minimize waste and reduce energy consumption. These innovations align with global efforts to develop environmentally friendly methodologies in chemical manufacturing, ensuring that the demand for this compound can be met responsibly.
The pharmaceutical industry has also explored the use of 4-chlorobutanoyl chloride in the synthesis of protease inhibitors. Proteases play a critical role in various biological pathways, making them attractive targets for drug development. By incorporating 4-chlorobutanoyl chloride into peptidomimetic structures, scientists have been able to design inhibitors with enhanced binding affinity and selectivity. Such developments underscore the compound's versatility and importance in medicinal chemistry.
Another emerging application of 4-chlorobutanoyl chloride is in the field of materials science. Researchers have utilized this compound to create functional polymers with tailored properties. The incorporation of chlorinated acyl groups into polymer backbones can impart unique characteristics such as biodegradability or enhanced thermal stability. These advancements highlight the compound's potential beyond traditional pharmaceutical applications.
The synthetic utility of 4-chlorobutanoyl chloride extends to the preparation of chiral compounds, which are essential for many modern therapeutics. By employing asymmetric acylation strategies, chemists can generate enantiomerically pure derivatives using this intermediate. Such techniques are crucial for developing drugs that exhibit high efficacy while minimizing side effects.
In conclusion, 4-chlorobutanoyl chloride (CAS No. 4635-59-0) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis continues to drive innovation in drug development and material science. As research progresses, new methodologies and applications for this compound are likely to emerge, further solidifying its importance in modern chemistry.
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